N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-9-2-3-10(8-12(9)15)13(19)18-11-4-6-14(16,17)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVSJFVLZUSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide typically involves the reaction of 4,4-difluorocyclohexylamine with 3-fluoro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Thiazole Carboxamide Cores
describes compounds 108–111 , which share the N-(4,4-difluorocyclohexyl)carboxamide group but incorporate a thiazole ring and diverse substituents (Table 1).
| Compound | Substituent on Thiazole | Yield (%) | Key Structural Feature |
|---|---|---|---|
| 108 | 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl | 78 | Branched alkyl chain with trimethoxy |
| 109 | 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl | 67 | Aromatic phenyl group |
| 110 | 2-(4-Hydroxyphenyl)-...ethyl | 35 | Hydroxyphenyl for polarity |
| 111 | 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-yl | 39 | Pyrrolidine heterocycle |
Key Observations :
- Yield Variability : Lower yields (35–39%) for 110 and 111 suggest steric hindrance or poor solubility during synthesis compared to 108 (78%) .
- Functional Groups: The hydroxyl group in 110 may enhance solubility but reduce synthetic efficiency.
Thioamide Derivatives (Compounds 83–84)
Compounds 83 and 84 () replace the carboxamide (-CONH-) with a carbothioamide (-CSNH-) group. This substitution increases electron density and may improve metal-binding affinity or alter metabolic pathways. However, thioamides are generally less stable under oxidative conditions, which could limit their utility compared to the target benzamide .
Heterocyclic Variations ()
Compounds such as N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-6-carboxamide introduce oxadiazole rings. Oxadiazoles are known for their electron-deficient nature, which can enhance π-π stacking interactions in drug-receptor binding. The target compound’s simpler benzamide structure lacks this feature but benefits from reduced synthetic complexity .
Agrochemical Difluorobenzamides ()
Pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share the difluorobenzamide core but incorporate urea linkages.
Crystalline Forms and Stability ()
Crystalline salts of N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide highlight the importance of solid-state forms for bioavailability.
Biological Activity
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15F3N2O
- Molecular Weight : 270.28 g/mol
- Structural Characteristics : The compound features a cyclohexyl moiety with two fluorine substituents, a 3-fluoro group, and a 4-methylbenzamide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Key aspects include:
- Target Enzymes and Receptors : The compound is believed to inhibit enzymes critical for cell proliferation and survival, particularly those involved in cancer pathways.
- Signal Transduction Pathways : It may modulate pathways such as the PI3K/Akt and MAPK signaling cascades, which are vital for cellular growth and metabolism.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.2 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 12.0 | Disruption of mitochondrial function |
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These activities are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Findings : The compound significantly reduced cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
-
Case Study on A549 Cells :
- Objective : Assess the impact on lung cancer cell proliferation.
- Findings : Treatment with the compound resulted in a marked decrease in cell proliferation rates and induced G1 phase cell cycle arrest.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of this compound:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High distribution volume indicates good tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions exists.
- Excretion : Predominantly excreted via urine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
